REACTION_CXSMILES
|
[CH3:1][P:2]([CH3:11])([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1)=[O:3].[Li][N+:13]([O-:15])=[O:14]>CN1C(=O)N(C)CCC1.[Cl-].[Na+].O.CC(O)C>[CH3:1][P:2]([CH3:11])([C:4]1[CH:9]=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[CH:6][CH:5]=1)=[O:3] |f:3.4.5|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CP(=O)(C1=CC=C(C=C1)F)C
|
Name
|
LiNO2
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Li][N+](=O)[O-]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
fluoro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
brine
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 5-10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sealed pressure flask, flushed with N2
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
then heated at 190° C. for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark brown solution was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (10×100 mL) until the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The excess DMPU was removed via short-path distillation (120° C./0.3 mm)
|
Type
|
CUSTOM
|
Details
|
to provide a semi-solid, which
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (
|
Type
|
WASH
|
Details
|
eluted with 5% iPrOH/DCM
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |